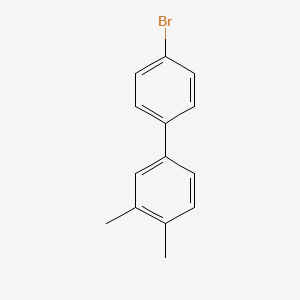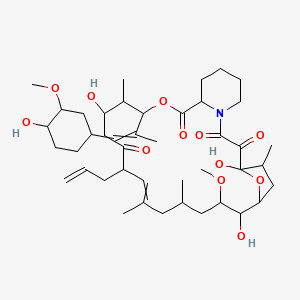![molecular formula C26H26N2O5 B14101260 2-[4-(2-ethoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol](/img/structure/B14101260.png)
2-[4-(2-ethoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-ethoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol is a complex organic compound that features a combination of phenol, pyrazole, and ether functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-ethoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol typically involves multiple steps, starting with the preparation of the core pyrazole structure. One common route involves the reaction of 4-methyl-1-phenyl-1H-pyrazole with potassium tetrachloroplatinate (II) under reflux conditions in a 2-ethoxyethanol–water mixture
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
2-[4-(2-ethoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone under appropriate conditions.
Reduction: The pyrazole ring can be reduced to a pyrazoline derivative.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield a quinone derivative, while reduction of the pyrazole ring would produce a pyrazoline compound.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving phenol and pyrazole derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-[4-(2-ethoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol depends on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- 2-[4-(2-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol
- 2-[4-(2-ethoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-ethoxybenzyl)oxy]phenol
- 2-[4-(2-ethoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-hydroxybenzyl)oxy]phenol
Uniqueness
The uniqueness of 2-[4-(2-ethoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of both ethoxy and methoxy groups could influence its solubility, reactivity, and interactions with biological targets.
特性
分子式 |
C26H26N2O5 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
2-[4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(3-methoxyphenyl)methoxy]phenol |
InChI |
InChI=1S/C26H26N2O5/c1-4-31-23-10-5-6-11-24(23)33-26-17(2)27-28-25(26)21-13-12-20(15-22(21)29)32-16-18-8-7-9-19(14-18)30-3/h5-15,29H,4,16H2,1-3H3,(H,27,28) |
InChIキー |
QTRYPEFGDUWPMF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1OC2=C(NN=C2C3=C(C=C(C=C3)OCC4=CC(=CC=C4)OC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(2-(4-(2-fluorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14101184.png)
![D-Streptamine, O-3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-->6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl-(1-->4)]-2-deoxy-](/img/structure/B14101193.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B14101196.png)
![5-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)pyrrolo[1,2-a]quinazolin-2(1H)-one](/img/structure/B14101200.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B14101201.png)
![Tert-butyl 6-(4-methylphenyl)sulfonyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-4-carboxylate](/img/structure/B14101202.png)

![1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101213.png)


![9-(4-ethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14101234.png)
![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101254.png)

